2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
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Overview
Description
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound that features a pyrazine ring substituted with methoxy and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrrolidine ring using sulfonyl chlorides under basic conditions.
Attachment of the pyrazine ring: This is typically done through a nucleophilic substitution reaction where the pyrrolidine derivative reacts with a halogenated pyrazine compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
- 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both methoxy and sulfonyl groups provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-23-13-4-3-11(17)9-14(13)26(21,22)20-8-5-12(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHAFXXIZFUSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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